3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid
Description
Historical Context of Furan-Based Carboxamide Compounds
Furan carboxamides emerged as critical structural motifs in agrochemical and pharmaceutical research during the mid-20th century. Early derivatives, such as fenfuram (2-methyl-3-furanilide) and methfuroxam, were developed as systemic fungicides targeting cereal pathogens like smuts and bunts. These compounds leveraged the electron-rich furan ring for reactivity with singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*), establishing their dual-reactivity profile in environmental degradation studies.
The evolution of furan carboxamides accelerated in the 21st century with applications in medicinal chemistry. For example, anthra[2,3-b]furan-3-carboxamides demonstrated antitumor activity by inhibiting hypoxia-inducible factor (HIF) pathways, while derivatives like N-(2-furoyl)-β-alanine analogs were synthesized to probe enzyme inhibition mechanisms. The compound 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid represents a convergence of these advancements, combining a furan carboxamide backbone with a methoxy-phenyl-propionic acid moiety for enhanced biochemical interactions.
Significance in Organic Chemistry Research
This compound’s structural complexity and multifunctional groups make it a versatile scaffold for diverse research applications:
Its methoxy group enhances electron-donating capacity, while the propionic acid terminus facilitates solubility in aqueous and organic phases. These properties are critical for drug design, where bioavailability and target binding are prioritized.
Structure-Based Classification and Nomenclature
The IUPAC name This compound (CAS: 332052-52-5) delineates its structural components:
The molecular formula C₁₅H₁₅NO₅ (MW: 289.28 g/mol) includes:
- Furan ring : Positioned at C2, contributing to planar rigidity.
- Amide linkage : Connects the furan carbonyl to the β-amino group.
- Chirality : The β-carbon (C3) is a stereogenic center, though racemic mixtures are common in synthetic batches.
Stereochemical variations, such as (3S) configurations, are critical for biological activity but require chiral resolution techniques for isolation.
Properties
IUPAC Name |
3-(furan-2-carbonylamino)-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5/c1-20-11-6-4-10(5-7-11)12(9-14(17)18)16-15(19)13-3-2-8-21-13/h2-8,12H,9H2,1H3,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOZBHZIECSAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389481 | |
| Record name | 3-[(Furan-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-52-5 | |
| Record name | 3-[(Furan-2-carbonyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid, with the CAS number 332052-52-5, is an intriguing compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15NO5
- Molecular Weight : 289.28 g/mol
- Solubility : Slightly soluble in chloroform and methanol, more soluble in DMSO .
Pharmacological Activities
The biological activity of this compound can be categorized into several key areas:
1. Anti-inflammatory Activity
Research indicates that compounds similar to this structure exhibit significant anti-inflammatory properties. For instance, derivatives of furan-containing compounds have been shown to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .
2. Anticancer Potential
Studies have suggested that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial in cancer progression .
3. Antioxidant Activity
The antioxidant capacity of furan-based compounds has been highlighted in several studies. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to numerous chronic diseases .
4. Neuroprotective Effects
Emerging evidence suggests neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may help mitigate neuronal damage through its antioxidant properties and by modulating neuroinflammatory responses .
Case Study 1: Anti-inflammatory Effects
A study focusing on furan derivatives demonstrated that they significantly reduced the levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating their potential as anti-inflammatory agents .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on similar compounds revealed IC50 values ranging from 0.05 to 0.3 μM against various cancer cell lines, showcasing their potent anticancer activity .
Case Study 3: Neuroprotection in Animal Models
Research involving animal models of Alzheimer's disease showed that furan derivatives could lower amyloid-beta levels and improve cognitive functions, suggesting a potential therapeutic role in neurodegenerative disorders .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that compounds similar to 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid exhibit significant antioxidant activity. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. For instance, studies have shown that certain derivatives can inhibit the formation of hydroxyl radicals, thus demonstrating potential as therapeutic agents against oxidative damage .
Anti-inflammatory Effects
The compound's structure suggests it may interact with biological pathways involved in inflammation. Case studies have indicated that furan-containing compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This positions this compound as a candidate for developing anti-inflammatory drugs.
Biochemical Research Applications
Proteomics Research
This compound is utilized in proteomics for studying protein interactions and modifications. Its ability to form stable adducts with amino acids makes it valuable for labeling proteins in various analytical techniques, including mass spectrometry . This application is particularly significant in understanding protein functions and interactions in cellular processes.
Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor. Its structural features allow it to bind to active sites of enzymes, thereby inhibiting their activity. This property is beneficial in studying enzyme kinetics and mechanisms, especially for enzymes involved in metabolic pathways related to diseases .
Table 1: Summary of Biological Activities
Case Study: Antioxidant Activity Evaluation
A study conducted on various furan derivatives demonstrated that compounds with similar structures to this compound exhibited high radical scavenging activity. The antioxidant capacity was measured using electron paramagnetic resonance (EPR) techniques, revealing significant inhibition of hydroxyl radical formation at concentrations as low as 1 mM .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Their Implications
| Compound Name | Substituents/Features | Key Properties/Applications | Reference |
|---|---|---|---|
| Target Compound | 4-Methoxy-phenyl, Furan-2-carbonyl | High lipophilicity, potential neuroprotective/anti-inflammatory activity | |
| 3-(4-Fluorophenyl)-3-(furan-2-yl)propanoic acid | 4-Fluoro-phenyl, Furan-2-yl (no carbonyl-amino link) | Reduced hydrogen-bonding capacity; lower therapeutic potential | |
| 3-[(5-Methyl-furan-2-carbonyl)-amino]-propionic acid | 5-Methyl-furan-2-carbonyl (vs. unsubstituted furan) | Enhanced steric hindrance; altered metabolic stability | |
| 3-Amino-3-(4-fluorophenyl)propanoic acid | 4-Fluoro-phenyl, Amino group (no furan substituent) | Moderate binding affinity; limited therapeutic scope | |
| 3-(4-Methoxyphenyl)propanoic acid | 4-Methoxy-phenyl (no furan-carbonyl-amino group) | Primarily used as a synthetic intermediate; lacks bioactivity |
Table 2: Comparative Therapeutic Potential
| Compound Name | Binding Affinity | Therapeutic Application | Mechanism Insights | Reference |
|---|---|---|---|---|
| Target Compound | High | Neuroprotective, Anti-inflammatory | Furan carbonyl may inhibit pro-inflammatory enzymes; methoxy group enhances CNS penetration | |
| 3-Amino-3-(4-fluorophenyl)propanoic acid | Moderate | Anti-inflammatory | Fluorine enhances metabolic stability but reduces target specificity | |
| 3-(3-Nitrophenyl)propionic acid | Low | Limited | Nitro group introduces toxicity risks; unsuitable for in vivo use | |
| 3-(4-Ethoxypyrazol-1-yl)-propionic acid | Moderate | Antimicrobial | Ethoxy group improves solubility but weakens target binding |
Chemical Reactivity and Stability
- Furan Oxidation: The furan ring in the target compound is susceptible to oxidation, forming dicarboxylic acid derivatives (e.g., furan-2,5-dicarboxylic acid) under strong oxidizing conditions . This contrasts with 3-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid, where the methyl group stabilizes the furan ring against oxidation .
- Methoxy vs.
Key Research Findings and Implications
Neuroprotective Potential: The combination of a furan-carbonyl group and 4-methoxy-phenyl moiety may synergistically target oxidative stress pathways, as seen in structurally related neuroprotective agents .
Toxicity Profile : Unlike nitro-substituted analogs (e.g., 3-(3-nitrophenyl)propionic acid), the target compound’s methoxy and furan groups are less likely to generate toxic metabolites, improving its safety profile .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis of structurally analogous compounds (e.g., 3-amino-3-(4-methoxyphenyl)propionic acid) typically involves condensation reactions between activated furan derivatives and amino-functionalized phenylpropionic acid precursors. For example, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is a common strategy to link the furan-2-carbonyl group to the amino acid backbone. Reaction conditions such as pH, temperature, and solvent polarity must be optimized to avoid racemization, especially when stereocenters are present .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR can identify key functional groups (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the furan and phenyl rings). C DEPT-135 is critical to confirm the presence of the carbonyl group (170–175 ppm) and methoxy carbon (~55 ppm).
- IR : Stretching vibrations for amide (1650–1680 cm) and carboxylic acid (2500–3300 cm) groups validate the structure.
- MS : High-resolution mass spectrometry (HRMS) should match the molecular formula (CHNO), with fragmentation patterns confirming the furan and phenylpropionic acid moieties .
Q. What preliminary assays are suitable for evaluating the biological activity of this compound?
- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., cyclooxygenase or lipoxygenase assays due to structural similarity to phenylpropionic acid derivatives) and receptor-binding studies (e.g., GPCR targets). Cell viability assays (MTT or resazurin-based) can assess cytotoxicity, while fluorescence polarization assays may evaluate protein-ligand interactions .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the compound’s binding affinity to target proteins, and what are the limitations?
- Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes to targets like COX-2 or PPARγ. Limitations include the absence of solvent effects in vacuum simulations and the need for experimental validation via crystallography or mutagenesis .
Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer : Contradictions in SAR (e.g., varying bioactivity despite similar substituents) may arise from off-target effects or conformational flexibility. Strategies include:
- Free-Wilson analysis to deconstruct substituent contributions.
- Dynamic combinatorial chemistry to identify thermodynamically favored bioactive conformers.
- Proteomics profiling to detect unintended protein interactions .
Q. How does the methoxy group’s position on the phenyl ring influence metabolic stability in vitro?
- Methodological Answer : The 4-methoxy group may hinder cytochrome P450-mediated oxidation compared to 3-methoxy derivatives, as steric shielding reduces access to active sites. In vitro liver microsomal assays (human or rat) with LC-MS/MS quantification can compare metabolic half-lives. Para-substitution often enhances stability but may reduce solubility .
Q. What experimental controls are critical when studying this compound’s anti-inflammatory activity in cell-based assays?
- Methodological Answer : Controls should include:
- Positive controls (e.g., indomethacin for COX inhibition).
- Solvent controls (DMSO/ethanol at matching concentrations).
- Cell viability controls to distinguish cytotoxicity from anti-inflammatory effects.
- Genetic knockdowns (siRNA for target enzymes) to confirm mechanism .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results for this compound’s solubility?
- Methodological Answer : Computational solubility parameters (e.g., Hansen solubility parameters) may conflict with experimental data due to polymorphic forms or aggregation. Validate via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
